[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-iodophenyl)-N'-methylcarbamimidothioate
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Overview
Description
[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-iodophenyl)-N’-methylcarbamimidothioate: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes fluorine, iodine, and sulfur atoms, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-iodophenyl)-N’-methylcarbamimidothioate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidin-3-yl structure, followed by the introduction of the fluorophenyl and iodophenyl groups. The final step involves the formation of the carbamimidothioate moiety. Common reagents used in these steps include halogenated aromatic compounds, amines, and thiocarbamates, under conditions such as reflux, catalytic hydrogenation, and nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like crystallization and chromatography are employed to scale up the production while maintaining quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological studies, it may serve as a probe to investigate enzyme interactions or as a precursor for bioactive molecules.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-iodophenyl)-N’-methylcarbamimidothioate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl and iodophenyl groups enhance binding affinity and specificity, while the carbamimidothioate moiety may participate in covalent bonding with target proteins. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-chlorophenyl)-N’-methylcarbamimidothioate
- [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-bromophenyl)-N’-methylcarbamimidothioate
- [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-methylphenyl)-N’-methylcarbamimidothioate
Uniqueness: The presence of iodine in [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-iodophenyl)-N’-methylcarbamimidothioate distinguishes it from its analogs, potentially offering unique reactivity and binding properties. The combination of fluorine and iodine atoms may enhance its biological activity and specificity compared to similar compounds with different halogen substitutions.
Properties
IUPAC Name |
[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-iodophenyl)-N'-methylcarbamimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FIN3O2S/c1-21-18(22-12-8-6-11(20)7-9-12)26-15-10-16(24)23(17(15)25)14-5-3-2-4-13(14)19/h2-9,15H,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXONJIRUDBPHLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NC1=CC=C(C=C1)I)SC2CC(=O)N(C2=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FIN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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